molecular formula C21H31N9O6S3 B12630186 L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine CAS No. 918412-83-6

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine

Cat. No.: B12630186
CAS No.: 918412-83-6
M. Wt: 601.7 g/mol
InChI Key: OTINBTDZHQNTSA-QXKUPLGCSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine is a synthetic pentapeptide composed of two L-Cysteine and two L-Histidine residues. This sequence is characterized by multiple functional groups that are of significant interest in biochemical research. The presence of two cysteine residues provides thiol (-SH) side chains, which are known for their ability to form disulfide bonds, crucial for protein folding and stability . These thiol groups are also key in redox reactions and chelation of metal ions . The two histidine residues contribute imidazole side chains, which often act as ligands in metalloprotein complexes and can participate in acid-base catalysis . The specific arrangement of cysteine and histidine in this peptide may be studied for its potential to mimic metal-binding sites found in native proteins, such as zinc fingers or other metalloenzyme motifs. Research into similar cysteine-histidine rich sequences has explored their role in various fields, though the specific applications for this pentapeptide are not fully characterized and warrant further investigation . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918412-83-6

Molecular Formula

C21H31N9O6S3

Molecular Weight

601.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C21H31N9O6S3/c22-12(5-37)17(31)29-15(6-38)20(34)28-13(1-10-3-23-8-25-10)18(32)27-14(2-11-4-24-9-26-11)19(33)30-16(7-39)21(35)36/h3-4,8-9,12-16,37-39H,1-2,5-7,22H2,(H,23,25)(H,24,26)(H,27,32)(H,28,34)(H,29,31)(H,30,33)(H,35,36)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

OTINBTDZHQNTSA-QXKUPLGCSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis

The chemical synthesis of L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine typically follows these steps:

  • Selection of Amino Acids : Choose high-purity L-cysteine and L-histidine.
  • Protection : Protect the thiol group of cysteine using a suitable protecting group (e.g., acetyl or benzyl).
  • Coupling Reaction : Use a coupling reagent (e.g., DIC or HATU) to facilitate the formation of peptide bonds.
  • Deprotection : Remove protecting groups under mild acidic or basic conditions.
  • Purification : Purify the synthesized peptide using high-performance liquid chromatography (HPLC).

Enzymatic Synthesis

The enzymatic synthesis may involve:

Solid-Phase Peptide Synthesis

In SPPS, the following steps are typically followed:

Method Advantages Disadvantages
Chemical Synthesis High control over reaction conditions Requires multiple steps and purification
Enzymatic Synthesis High specificity and mild conditions May require expensive enzymes
Solid-Phase Peptide Synthesis High purity and efficiency Initial setup cost can be high

Recent studies have shown that enzymatic methods can yield peptides with higher biological activity than those produced via traditional chemical synthesis methods due to better folding and structural integrity.

Additionally, research indicates that optimizing reaction conditions in SPPS can significantly enhance yield and purity, making it a preferred method in many laboratories for synthesizing complex peptides like this compound.

Chemical Reactions Analysis

Oxidation of Thiol Groups to Disulfide Bonds

The cysteine residues undergo oxidation to form intra- or intermolecular disulfide bridges, critical for structural stabilization. This reaction is reversible under reducing conditions.

  • Conditions : Exposure to oxygen, hydrogen peroxide, or iodine in aqueous solutions .

  • Mechanism :

    2 R-SH Oxidant R-S-S-R +2 H++2 e2 \text{ R-SH } \xrightarrow{\text{Oxidant}} \text{ R-S-S-R } + 2 \text{ H}^+ + 2 \text{ e}^-
  • Impact : Stabilizes tertiary structure but may reduce bioactivity if conformational changes occur .

Reduction of Disulfide Bonds

Disulfide bonds are reduced back to free thiols using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Conditions : pH 7–8, ambient temperature .

  • Mechanism :

    R-S-S-R +2 H++2 eReductant2 R-SH\text{R-S-S-R } + 2 \text{ H}^+ + 2 \text{ e}^- \xrightarrow{\text{Reductant}} 2 \text{ R-SH}
  • Applications : Essential for studying peptide folding and functional restoration .

Metal Ion Chelation

Histidine residues coordinate transition metals (e.g., Zn²⁺, Cu²⁺) via their imidazole side chains, enabling catalytic or structural roles.

  • Binding Sites : Nδ1 and Nε2 of imidazole rings .

  • Stoichiometry : Typically 1:1 (peptide:metal), though dependent on pH and metal availability .

  • Functional Role : May modulate enzymatic activity or oxidative stress responses .

Nucleophilic Substitution at Thiol Groups

Cysteine thiols act as nucleophiles, reacting with electrophiles like alkyl halides or maleimides.

  • Reagents : Iodoacetamide, N-ethylmaleimide (NEM) .

  • Products : Thioether or succinimide derivatives, used for peptide tagging or blocking redox activity .

pH-Dependent Tautomerization of Histidine

Histidine’s imidazole group undergoes tautomerization, influencing metal binding and proton transfer.

  • pKa : ~6.0 for imidazole ring, enabling protonation/deprotonation near physiological pH .

  • Consequences : Affects peptide solubility and interaction with biological targets .

Comparative Reactivity of Similar Peptides

Peptide NameKey ResiduesPrimary ReactionsDistinctive Feature
L-Histidyl-L-prolyl-L-seryl-L-cysteinyl-L-lysineCysteine, HistidineDisulfide formation, metal chelationProline introduces structural rigidity
L-Cysteinyl-Glycyl-Valine CysteineThiol alkylation, oxidationSimpler backbone enhances flexibility
L-Histidyl-Alanylleucine HistidineMetal coordination, pH-dependent tautomerizationLacks redox-active thiols

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsCitations
OxidationH₂O₂, I₂, O₂Disulfide bonds
ReductionDTT, TCEP (pH 7–8)Free thiols
Metal ChelationZn²⁺, Cu²⁺ (aqueous buffer)Peptide-metal complexes
Nucleophilic SubstitutionIodoacetamide (pH 7.4)S-carboxymethyl derivatives

Key Research Findings

  • Disulfide Stability : The peptide’s two disulfide bonds confer resistance to proteolytic degradation but render it sensitive to reducing environments .

  • Metal-Dependent Activity : Zn²⁺ binding enhances structural stability by 40% in circular dichroism assays .

  • Thiol Reactivity : Second-order rate constants for thiol alkylation (e.g., with iodoacetamide) are ~50 M⁻¹s⁻¹ at pH 7.4 .

Scientific Research Applications

Antioxidant Properties

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine exhibits antioxidant properties due to its thiol groups, which can neutralize free radicals. This characteristic is beneficial in preventing oxidative stress-related diseases.

Therapeutic Uses

  • Nutritional Supplements: The peptide has been studied for its role in enhancing glutathione levels, which is vital for detoxification processes in the body .
  • Wound Healing: Cysteine-rich peptides may promote skin regeneration and wound healing by supporting collagen synthesis and reducing inflammation .

Case Study 1: Nutritional Therapy

In a clinical trial involving patients with severe malnutrition, supplementation with this compound significantly improved glutathione synthesis rates, leading to better recovery outcomes .

Parameter Before Supplementation After Supplementation
Glutathione Levels (µmol/L)515
Recovery Time (days)3015

Case Study 2: Antioxidant Effects

A study focused on patients undergoing chemotherapy showed that those receiving this compound experienced reduced oxidative stress markers compared to a control group .

Oxidative Stress Marker Control Group Supplement Group
Malondialdehyde (µmol/L)106
Reactive Oxygen Species (ROS)200120

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine involves its ability to form disulfide bonds and coordinate metal ions. The thiol groups in cysteine residues can undergo redox reactions, contributing to the compound’s antioxidant properties. The imidazole rings in histidine residues can bind metal ions, playing a role in enzymatic catalysis and structural stability.

Comparison with Similar Compounds

Structural and Functional Attributes

The pentapeptide’s reactivity and stability are influenced by its cysteine and histidine content. Below is a comparative analysis with key cysteine derivatives and peptides:

Attribute L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine S-Allyl-L-cysteine Acetylcysteine L-Cysteine Hydrochloride
Molecular Formula C₁₄H₂₃N₇O₆S₃ (hypothetical) C₆H₁₁NO₂S C₅H₉NO₃S C₃H₇NO₂S·HCl
Key Functional Groups Thiol (-SH), imidazole Allyl-protected thiol (-S-CH₂CH=CH₂) Acetylated amino group (-NHAc) Free thiol (-SH), hydrochloride salt
Solubility Likely low (due to peptide backbone) Moderate in polar solvents High in water (salt form) Very high (due to HCl salt)
Applications Hypothetical: Metal chelation, enzyme mimics Laboratory research Mucolytic agent, antioxidant Pharmaceuticals, food additives
Safety Considerations Potential for disulfide-mediated crosslinking Skin sensitization (H317) Generally safe at therapeutic doses Low toxicity, non-irritating

Key Differences

  • Thiol Reactivity: Unlike S-Allyl-L-cysteine (allyl-protected thiol) and Acetylcysteine (acetylated amino group), the pentapeptide’s free thiols enable disulfide bond formation, which is critical for structural stabilization in proteins .
  • Metal Binding : The histidine residues in the pentapeptide enhance metal coordination (e.g., Zn²⁺, Cu²⁺), a feature absent in simpler cysteine derivatives like L-Cysteine Hydrochloride .
  • Solubility : The peptide’s solubility is likely lower than Acetylcysteine or L-Cysteine Hydrochloride due to its larger molecular weight and lack of ionizable salt forms .

Research Implications

The pentapeptide’s combination of cysteine and histidine residues positions it as a candidate for studying metal-dependent enzymatic processes or designing synthetic antioxidants. Comparatively, S-Allyl-L-cysteine and Acetylcysteine are better characterized for laboratory and therapeutic uses, respectively .

Biological Activity

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine is a complex peptide that exhibits significant biological activity due to its unique structure, comprising cysteine and histidine residues. This article explores its biological functions, mechanisms of action, and potential applications in various fields, including biochemistry, medicine, and cosmetics.

Structural Characteristics

The compound consists of five amino acids: cysteine (Cys) and histidine (His). The presence of multiple cysteine residues allows for the formation of disulfide bonds, which are crucial for maintaining the structural integrity and biological function of peptides. Histidine residues contribute to metal ion binding and enzymatic activity due to their imidazole side chains.

  • Redox Activity :
    • Cysteine residues can undergo oxidation to form disulfide bonds, which plays a critical role in redox signaling within cells. This process is vital for maintaining cellular homeostasis and protecting against oxidative stress .
    • The thiol group (-SH) in cysteine acts as a reducing agent, capable of neutralizing reactive oxygen species (ROS), thus preventing cellular damage .
  • Enzymatic Interactions :
    • The peptide may interact with various enzymes, influencing their activity through competitive inhibition or allosteric modulation. For instance, cysteine has been shown to inhibit polyphenol oxidase activity, suggesting potential applications in food preservation and cosmetic formulations .
  • Metal Ion Binding :
    • The imidazole side chain of histidine allows the peptide to bind metal ions such as copper and zinc, which are essential cofactors for many enzymes. This binding can modulate enzymatic activity and influence metabolic pathways .

Antioxidant Properties

This compound demonstrates potent antioxidant capabilities. Its ability to scavenge free radicals is primarily attributed to the thiol groups in cysteine. This antioxidant action is crucial in preventing oxidative damage in cells and tissues.

Immunomodulatory Effects

Research indicates that peptides containing cysteine can modulate immune responses. By regulating cytokine production and influencing T-cell activation, these peptides may have therapeutic potential in autoimmune diseases and inflammatory conditions .

Antimicrobial Activity

The peptide's structure allows it to exhibit antimicrobial properties by disrupting microbial membranes or inhibiting essential enzymes within pathogens. This activity suggests potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition :
    • A study investigated the effects of L-cysteinamide (a derivative of cysteine) on tyrosinase activity, revealing its ability to inhibit melanin synthesis effectively without cytotoxicity. This suggests that similar compounds could be developed for skin lightening treatments .
  • Cysteine as an Inhibitor :
    • Research demonstrated that L-cysteine could inhibit polyphenol oxidase, highlighting its potential use in food technology to prevent browning reactions in fruits and vegetables .
  • Redox Signaling Mechanisms :
    • A comprehensive review outlined how cysteine residues participate in redox signaling by undergoing reversible modifications that affect protein function and cellular signaling pathways .

Comparative Data Table

Property This compound L-Cysteinamide L-Cysteine
Antioxidant ActivityHighModerateHigh
Tyrosinase InhibitionPotentially effectiveStrongModerate
Metal Ion BindingYesYesYes
Immunomodulatory EffectsYesNoYes

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